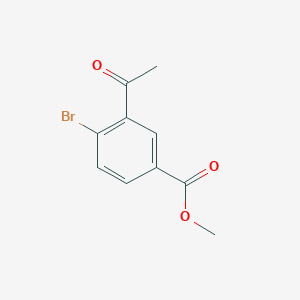

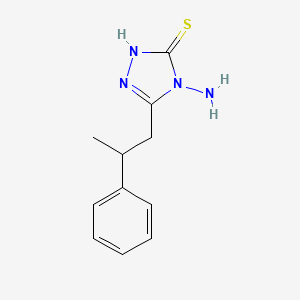

4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol

Übersicht

Beschreibung

“4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol” is a chemical compound that belongs to the class of 1,2,4-triazoles . It is known that 1,2,4-triazole derivatives have a wide range of biological properties and have been extensively investigated for their therapeutic applications as drugs .

Synthesis Analysis

The synthesis of this compound involves the use of dl-malic acid under microwave (MW) irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide was studied . This method resulted in not only higher yields but also shorter reaction times compared to the thermal procedure .Molecular Structure Analysis

The molecular structure of “this compound” can be established on the basis of 1H/13C NMR, IR, elemental analysis, and correlation experiments . Further analysis can be performed using single-crystal X-ray diffraction (SCXRD) and Hirshfeld surfaces analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various alkylating agents . The reaction with these agents leads to the formation of novel derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various spectroscopic methods and elemental analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One study outlined the synthesis of the base nucleus 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol through cyclisation and its condensation with benzaldehyde to produce a Schiff base, emphasizing the role of these compounds in developing novel chemical entities (Singh & Kandel, 2013). The electrochemical behavior of similar thiotriazoles was studied to understand their redox behavior, revealing insights into the oxidation mechanisms and substituent effects on electrooxidation processes (Fotouhi, Hajilari, & Heravi, 2002).

Biological Activity and Applications

Research into 4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol derivatives has also focused on their potential biological activities. For example, derivatives of this compound were synthesized and screened for anti-inflammatory, analgesic, antibacterial, and antifungal activities, with some showing promising results as anti-inflammatory and analgesic agents (Sujith, Rao, Shetty, & Kalluraya, 2009). Another study synthesized fused 1,2,4-triazoles incorporating the isopropylphenyl moiety, revealing interesting antibacterial and antifungal activity, highlighting the antimicrobial potential of these compounds (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).

Antimicrobial and Antioxidant Properties

Further investigations have explored the antimicrobial and antioxidant properties of 1,2,4-triazole derivatives. For instance, some newly synthesized 1,2,4-triazole derivatives starting from isonicotinic acid hydrazide showed good to moderate antimicrobial activity (Bayrak et al., 2009). Another study on the synthesis and properties of S-derivatives of 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione highlighted the potential for discovering substances with biological activity through the combination of thiadiazole and 1,2,4-triazole (Hotsulia & Fedotov, 2019).

Zukünftige Richtungen

The future directions for the study of “4-amino-5-(2-phenylpropyl)-4H-1,2,4-triazole-3-thiol” could include further exploration of its biological activities and potential therapeutic applications. Additionally, the development of more efficient synthesis methods and the study of its interactions with other chemical compounds could also be areas of future research .

Eigenschaften

IUPAC Name |

4-amino-3-(2-phenylpropyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4S/c1-8(9-5-3-2-4-6-9)7-10-13-14-11(16)15(10)12/h2-6,8H,7,12H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJAZZXFIYYNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNC(=S)N1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301328016 | |

| Record name | 4-amino-3-(2-phenylpropyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49673388 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

571158-94-6 | |

| Record name | 4-amino-3-(2-phenylpropyl)-1H-1,2,4-triazole-5-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301328016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2665399.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)

![N-(3-methylbutyl)-1-[4-(propionylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2665406.png)

![2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile](/img/structure/B2665407.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2665410.png)

![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-3,5-dimethoxybenzohydrazide](/img/structure/B2665420.png)